molecular formula C21H18FN5O3 B2944878 4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021098-91-8

4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B2944878
CAS No.: 1021098-91-8
M. Wt: 407.405
InChI Key: BOQYLBNMYQLMGV-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a novel chemical entity designed for life science research. This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized for its diverse biological activities and significant potential in medicinal chemistry . Recent studies highlight that triazolo[4,3-b]pyridazine derivatives are being actively investigated as potent dual inhibitors of key oncogenic kinases, namely c-Met and Pim-1 . These kinases are crucial targets in oncology research; c-Met is involved in tumor proliferation, angiogenesis, and metastasis, while Pim-1 contributes to cell cycle progression and apoptosis inhibition . The dual inhibition of these pathways represents a promising strategy for developing anticancer therapeutics with potential efficacy against breast cancer and other malignancies . The structure of this compound incorporates a benzamide group with a fluorine substituent, a common motif used to fine-tune properties like metabolic stability and membrane permeability, further enhancing its value as a research tool. This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

4-fluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-29-17-4-2-3-15(13-17)20-25-24-18-9-10-19(26-27(18)20)30-12-11-23-21(28)14-5-7-16(22)8-6-14/h2-10,13H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQYLBNMYQLMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the fluorine atom and methoxyphenyl group may enhance its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds containing the triazole moiety are often evaluated for their antibacterial and antifungal properties. Research has shown that derivatives of triazoles exhibit significant antimicrobial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .
  • Anticancer Effects : The triazole scaffold is also associated with anticancer properties. Studies have indicated that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways .
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and cancer proliferation.
  • Molecular Interactions : The presence of functional groups allows for hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Barbuceanu et al. (2020)Reported significant antibacterial activity against S. aureus and E. coli with MIC values ranging from 0.125 to 8 μg/mL for triazole derivatives .
Eren et al. (2023)Highlighted the anticancer potential of triazole derivatives in inhibiting cell proliferation in vitro .
PMC Review (2020)Summarized the pharmacological profile of 1,2,4-triazoles showing efficacy across multiple disease models including cancer and infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Activity Trends

The table below compares the compound with analogs reported in recent studies:

Compound Name / ID Substituents on Triazolopyridazine Core Benzamide/Sulfonamide Modifications Biological Activity (Target/IC₅₀) Reference
4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide 3-(3-methoxyphenyl) 4-fluoro-benzamide BRD4 inhibition (Data pending)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 7) 3-methyl 5-fluoroindole-ethylamine BRD4 IC₅₀ = 120 nM
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide 3-(2-chlorophenyl) 4-fluoro-benzamide BRD4 IC₅₀ = 85 nM
4-methyl-N-[2-(6-((3-(trifluoromethyl)benzyl)sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide 3-unsubstituted 4-methyl-benzamide + trifluoromethylthio Anticancer (HCT116 IC₅₀ = 2.1 µM)
AZD5153 (Bradbury et al., 2016) 1-(3-methoxy-triazolo)piperidyl Piperazinone linker BRD4 IC₅₀ = 25 nM
Key Observations:

Substituent Position on the Aromatic Ring: The 3-methoxyphenyl group in the target compound likely improves solubility and binding compared to non-polar substituents (e.g., methyl in Compound 7) . Halogen Effects: Replacing methoxy with chloro (as in Compound 11) increases BRD4 affinity (IC₅₀ = 85 nM), suggesting halogen interactions with hydrophobic pockets .

Linker and Benzamide Modifications: The ethoxyethyl linker balances flexibility and rigidity, contrasting with AZD5153’s piperidinyl-piperazinone system, which achieves higher potency but greater synthetic complexity . Fluorine vs. Methyl: The 4-fluoro substitution on benzamide enhances metabolic stability compared to 4-methyl (), though methyl may improve membrane permeability .

Core Modifications :

  • Sulfur-containing analogs (e.g., trifluoromethylthio in ) show divergent activity, targeting cancer cells rather than bromodomains, highlighting scaffold versatility .

Structure-Activity Relationship (SAR) Insights

  • Triazolopyridazine Core : Essential for bromodomain binding; substitutions at position 3 (e.g., methoxyphenyl, chloro, methyl) dictate potency and selectivity .
  • Benzamide Group : Fluorine at para position optimizes target engagement and pharmacokinetics, while bulkier groups (e.g., trifluoromethyl) may reduce solubility .
  • Linker Length : Ethoxyethyl provides optimal spacing for simultaneous binding to acetyl-lysine recognition sites and auxiliary hydrophobic regions .

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